molecular formula C24H39NaO2 B12693724 Benzeneoctadecanoic acid, sodium salt CAS No. 72089-09-9

Benzeneoctadecanoic acid, sodium salt

Cat. No.: B12693724
CAS No.: 72089-09-9
M. Wt: 382.6 g/mol
InChI Key: WLYPJDSKTPQADZ-UHFFFAOYSA-M
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Description

Benzeneoctadecanoic acid, sodium salt (C₆H₅(CH₂)₁₇COONa) is a long-chain aromatic carboxylic acid salt. Its structure comprises a benzene ring linked to an 18-carbon aliphatic chain terminating in a sodium carboxylate group. This compound combines the hydrophobic properties of the long alkyl chain with the ionic character of the carboxylate group, making it suitable for applications in surfactants, emulsifiers, or lipid-based drug delivery systems. Its amphiphilic nature allows it to interact with both polar and nonpolar environments, a feature shared with other fatty acid salts but distinct due to its aromatic core .

Properties

CAS No.

72089-09-9

Molecular Formula

C24H39NaO2

Molecular Weight

382.6 g/mol

IUPAC Name

sodium;18-phenyloctadecanoate

InChI

InChI=1S/C24H40O2.Na/c25-24(26)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-23-20-16-14-17-21-23;/h14,16-17,20-21H,1-13,15,18-19,22H2,(H,25,26);/q;+1/p-1

InChI Key

WLYPJDSKTPQADZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneoctadecanoic acid, sodium salt, can be synthesized through the neutralization of benzeneoctadecanoic acid with sodium hydroxide. The reaction typically involves dissolving benzeneoctadecanoic acid in an organic solvent, followed by the addition of an aqueous solution of sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound, often involves large-scale neutralization processes. The acid is reacted with sodium hydroxide in large reactors, followed by purification steps such as filtration and crystallization to obtain the pure sodium salt. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzeneoctadecanoic acid, sodium salt, primarily undergoes neutralization reactions due to its acidic nature. It can also participate in substitution reactions where the sodium ion is replaced by other cations. Additionally, it can undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzeneoctadecanoic acid, sodium salt, has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzeneoctadecanoic acid, sodium salt, is primarily based on its ability to interact with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, altering their permeability and fluidity. This can affect various cellular processes, including signal transduction and membrane transport. The compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The sodium salt of benzeneoctadecanoic acid belongs to a broader class of aromatic carboxylates. Below is a comparative analysis with structurally related compounds:

Property Benzeneoctadecanoic Acid, Sodium Salt Benzoic Acid, Sodium Salt (C₆H₅COONa) Benzeneacetic Acid, Potassium Salt (C₆H₅CH₂COOK) Sodium Stearate (CH₃(CH₂)₁₆COONa)
Molecular Formula C₂₅H₄₁NaO₂ C₇H₅NaO₂ C₈H₇KO₂ C₁₈H₃₅NaO₂
Aromatic Core Benzene ring Benzene ring Benzene ring None (aliphatic chain only)
Chain Length 18 carbons No aliphatic chain 2 carbons (acetic acid derivative) 18 carbons
Cation Sodium (Na⁺) Sodium (Na⁺) Potassium (K⁺) Sodium (Na⁺)
Hydrophobicity High (long alkyl + aromatic core) Moderate (aromatic core only) Low (short alkyl + aromatic core) High (long alkyl chain)
Typical Applications Surfactants, lipid carriers Food preservative, pH adjuster Pharmaceutical intermediates Soaps, detergents

Key Differences in Physicochemical Behavior

  • Solubility: Benzeneoctadecanoic acid’s sodium salt has lower water solubility compared to benzoic acid sodium salt (due to its long hydrophobic chain) but higher than sodium stearate due to the aromatic ring’s partial polarity .
  • Thermal Stability : The aromatic core enhances thermal stability compared to aliphatic sodium stearate, as benzene rings resist oxidative degradation better than linear chains .
  • Biological Interactions: Unlike benzoic acid salts (used as preservatives), benzeneoctadecanoic acid’s sodium salt is more likely to form micelles or vesicles, akin to sodium stearate, but with enhanced binding to aromatic drug molecules .

Research Findings

  • Surfactant Efficiency: A 2023 study noted that benzeneoctadecanoic acid derivatives exhibit a critical micelle concentration (CMC) of 0.1 mM, lower than sodium stearate (1.2 mM), indicating superior surfactant efficiency due to the aromatic core’s stabilizing effect .
  • Toxicity Profile: Compared to benzoic acid salts, benzeneoctadecanoic acid’s sodium salt shows reduced cytotoxicity in vitro, likely due to its lower solubility and slower cellular uptake .

Notes on Data Limitations and Contradictions

  • Data Gaps: Direct studies on this compound are sparse; most inferences derive from structural analogs like benzoic acid salts and sodium stearate .

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